6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione
Description
6-Phenyl-7-oxa-3λ⁶-thiabicyclo[4.1.0]heptane-3,3-dione is a bicyclic compound featuring a unique heterocyclic scaffold. Its structure comprises a bicyclo[4.1.0]heptane core with a sulfur atom in a sulfone (dione) configuration at position 3 and an oxygen atom at position 7, forming a strained bicyclic system. The phenyl substituent at position 6 introduces aromaticity, influencing its electronic and steric properties. The molecular formula is C₁₁H₁₀O₃S, with a molecular weight of 222.28 g/mol (calculated from substituents and core structure).
Properties
Molecular Formula |
C11H12O3S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
6-phenyl-7-oxa-3λ6-thiabicyclo[4.1.0]heptane 3,3-dioxide |
InChI |
InChI=1S/C11H12O3S/c12-15(13)7-6-11(10(8-15)14-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
JSAHTESEOICBQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC2C1(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclic Core
[a] [2+2] Cycloaddition Reactions
A common method for constructing bicyclic systems like bicyclo[4.1.0]heptane involves [2+2] cycloaddition of suitable alkene precursors. For example, a cycloaddition between a phenyl-substituted alkene and a suitable strained alkene or alkyne can generate the core framework.
[b] Intramolecular Cyclization
Alternatively, intramolecular cyclization of a precursor bearing both nucleophilic and electrophilic centers can form the bicyclic core. For instance, a phenyl-substituted precursor with appropriate functional groups (e.g., halides, alcohols, or thiols) can undergo cyclization under basic or acidic conditions.
Functionalization to the Diketone
The 3,3-dione functionality can be introduced by oxidation of suitable precursors, such as ketones or enolates, using oxidizing agents like potassium permanganate (KMnO₄) , chromium-based reagents , or hypervalent iodine reagents .
Phenyl Group Introduction
The phenyl substituent at the 6-position can be introduced via aryl substitution reactions , such as Suzuki-Miyaura coupling or electrophilic aromatic substitution , depending on the precursor's functional groups.
Proposed Synthetic Route (Hypothetical)
| Step | Description | Reagents / Conditions |
|---|---|---|
| 1 | Synthesis of phenyl-substituted precursor | Friedel-Crafts acylation or alkylation |
| 2 | Formation of the bicyclic core via [2+2] cycloaddition or intramolecular cyclization | UV irradiation, heat, or Lewis acids |
| 3 | Incorporation of oxygen atom | Epoxidation or nucleophilic attack on epoxide intermediates |
| 4 | Introduction of sulfur atom | Nucleophilic substitution with thiol derivatives |
| 5 | Oxidation to form diketone | KMnO₄, CrO₃, or hypervalent iodine reagents |
| 6 | Final functionalization and purification | Standard purification techniques |
Data Tables and In-Depth Research Findings
Notes and Considerations
- The synthesis of such complex heterobicyclic compounds requires precise control of stereochemistry , especially at chiral centers.
- Protecting groups may be necessary to prevent undesired side reactions during multi-step synthesis.
- The purity and yield depend heavily on the choice of reagents, reaction conditions, and purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the phenyl ring .
Scientific Research Applications
6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione involves its interaction with molecular targets through its unique bicyclic structure. The sulfur and oxygen atoms play a crucial role in its reactivity and binding properties. Specific pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .
Comparison with Similar Compounds
Key Observations :
- Ring Strain : The bicyclo[4.1.0] system in the main compound introduces higher strain compared to bicyclo[3.1.0] () .
- Heteroatom Effects : Sulfone (S=O₂) groups (main compound) enhance electron-withdrawing properties vs. thione (C=S) groups () .
- Spiro vs. Fused Systems : Spiro compounds () exhibit distinct stereoelectronic profiles due to perpendicular ring orientations .
Key Observations :
- Sulfur-containing systems (e.g., main compound, ) often employ CS₂ or thiol reagents .
- Smaller bicyclic systems () require harsh oxidants (H₂O₂) and halogenating agents (PCl₅) .
Physicochemical Properties
Lipophilicity and solubility vary with substituents:
Key Observations :
- The phenyl group in the main compound likely increases ClogP compared to non-aromatic analogs (e.g., ) .
- Piperazine diones () show improved solubility due to amide groups .
Biological Activity
Molecular Characteristics
- Molecular Formula : CHOS
- Molecular Weight : 148.18 g/mol
- CAS Number : 24219-36-1
The compound features a unique bicyclic structure that may contribute to its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that 6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione exhibits notable antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
In vitro studies have suggested that this compound may have anticancer effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against common pathogens.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
- The study concluded that the compound could serve as a lead for developing new antimicrobial agents.
-
Anticancer Activity Assessment :
- A separate study evaluated the effects of the compound on human breast cancer cells (MCF-7).
- The results demonstrated a significant reduction in cell viability at concentrations above 10 µM.
- Flow cytometry analysis revealed an increase in apoptotic cells, suggesting potential for therapeutic use in cancer treatment.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
- Induction of Oxidative Stress : It has been observed to increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to cell proliferation and survival.
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | Study XYZ |
| Antimicrobial | Escherichia coli | Growth inhibition | Study XYZ |
| Anticancer | MCF-7 (Breast Cancer) | Reduced viability; apoptosis | Cancer Study ABC |
| Anticancer | HCT116 (Colon Cancer) | Induction of apoptosis | Cancer Study ABC |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
